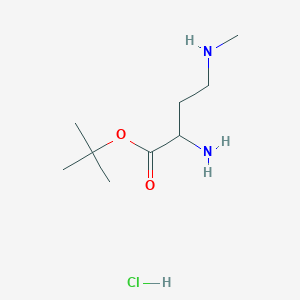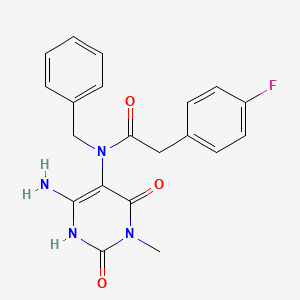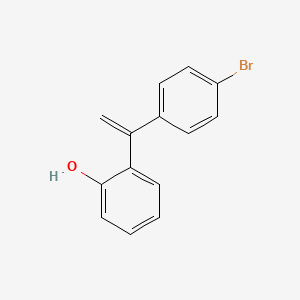
2-(1-(4-Bromophenyl)vinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Bromophenyl)vinyl)phenol is an organic compound with the molecular formula C14H11BrO. It is characterized by the presence of a bromophenyl group attached to a vinyl group, which is further connected to a phenol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile. This reaction requires specific conditions, such as the presence of electron-attracting groups and strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-(4-Bromophenyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form saturated compounds.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the vinyl group can produce saturated hydrocarbons.
科学研究应用
2-(1-(4-Bromophenyl)vinyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 2-(1-(4-Bromophenyl)vinyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromophenyl and vinyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
4-Bromophenol: A brominated derivative of phenol with a bromine atom at the para position.
Styrene: An aromatic compound with a vinyl group attached to a benzene ring.
Uniqueness
2-(1-(4-Bromophenyl)vinyl)phenol is unique due to the combination of its bromophenyl, vinyl, and phenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C14H11BrO |
|---|---|
分子量 |
275.14 g/mol |
IUPAC 名称 |
2-[1-(4-bromophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H2 |
InChI 键 |
XXXGCMCNKBAMDN-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

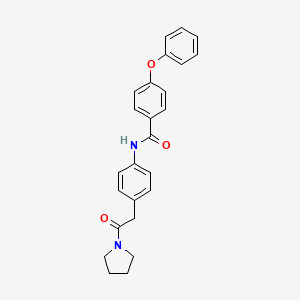
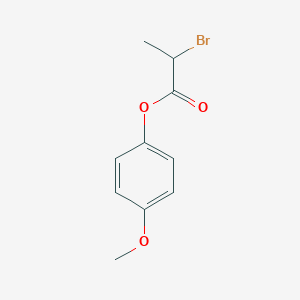

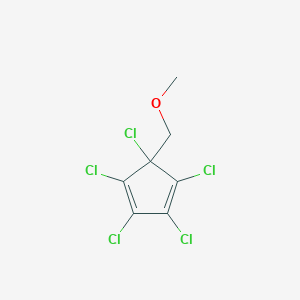
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
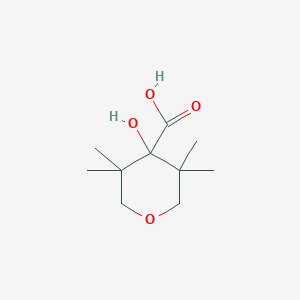


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
